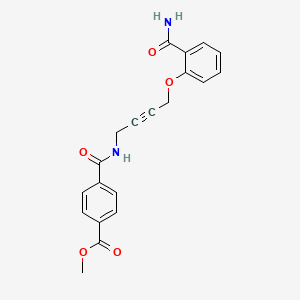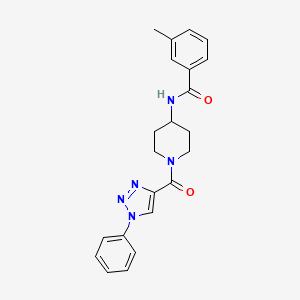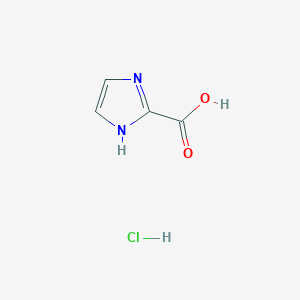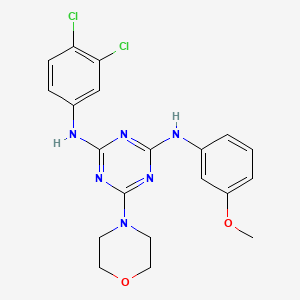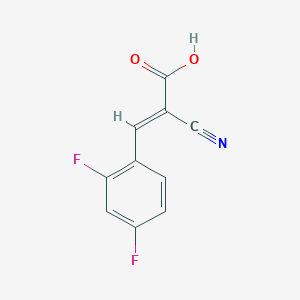
(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a diverse array of derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic Acid: Similar structure but with chlorine atoms instead of fluorine.
(E)-2-cyano-3-(2,4-dibromophenyl)prop-2-enoic Acid: Bromine atoms replace the fluorine atoms.
(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enoic Acid: Methyl groups instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chlorinated, brominated, or methylated analogs.
Properties
CAS No. |
953905-51-6 |
|---|---|
Molecular Formula |
C10H5F2NO2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15) |
InChI Key |
UQLFCBBYHQBVQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)
![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)
![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide](/img/structure/B2677319.png)
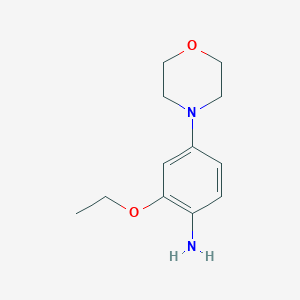
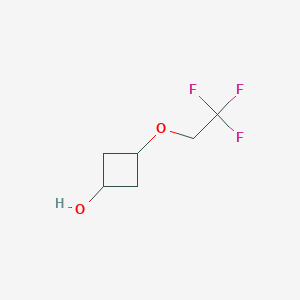
![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)
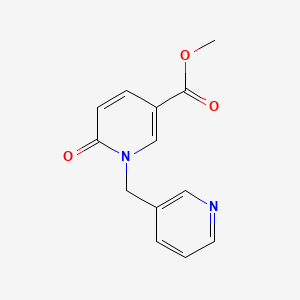
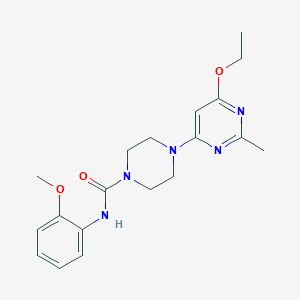
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)
